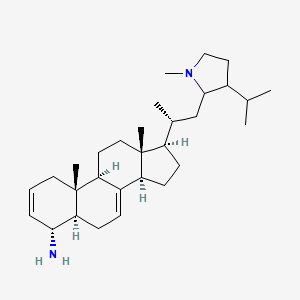

Plakinamine J

Description

Properties

Molecular Formula |

C30H50N2 |

|---|---|

Molecular Weight |

438.7 g/mol |

IUPAC Name |

(4R,5R,9R,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-1-(1-methyl-3-propan-2-ylpyrrolidin-2-yl)propan-2-yl]-4,5,6,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-4-amine |

InChI |

InChI=1S/C30H50N2/c1-19(2)21-14-17-32(6)28(21)18-20(3)23-11-12-24-22-9-10-26-27(31)8-7-15-29(26,4)25(22)13-16-30(23,24)5/h7-9,19-21,23-28H,10-18,31H2,1-6H3/t20-,21?,23-,24+,25+,26+,27-,28?,29-,30-/m1/s1 |

InChI Key |

OWWFXCRBYSQOCJ-JWIPIMPKSA-N |

Isomeric SMILES |

C[C@H](CC1C(CCN1C)C(C)C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CC=C[C@H]5N)C)C |

Canonical SMILES |

CC(C)C1CCN(C1CC(C)C2CCC3C2(CCC4C3=CCC5C4(CC=CC5N)C)C)C |

Synonyms |

plakinamine J |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Plakinamines, including Plakinamine J, have demonstrated potent antimicrobial activities. Research indicates that these compounds can inhibit the growth of various bacteria, making them promising candidates for antibiotic development. The mechanisms by which plakinamines exert their antibacterial effects are still under investigation, but they likely involve interactions with cellular targets that disrupt bacterial function and viability .

Case Studies

Comparative Analysis with Other Plakinamines

To better understand the potential applications of this compound, it is beneficial to compare it with other known plakinamines:

| Compound Name | MIC (µg/mL) | Target Pathogen | Notable Activity |

|---|---|---|---|

| Plakinamine P | 1.8 | Mycobacterium tuberculosis | Bactericidal activity |

| Plakinamine L | 3.6 | M. tuberculosis | Inhibitory activity |

| Plakinamine M | 15.8 | M. tuberculosis | Moderate inhibitory activity |

This table highlights the promising antibacterial properties of plakinamines and sets a foundation for further exploration of this compound.

Drug Development

The unique structure of plakinamines positions them as valuable scaffolds in drug discovery. Future research should focus on:

- Synthesis Optimization : Developing more efficient synthetic routes to produce this compound and its derivatives.

- Mechanistic Studies : Investigating the specific molecular targets of this compound to elucidate its action mechanisms.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile of this compound.

Potential Applications Beyond Antimicrobials

Beyond their antibacterial properties, plakinamines may also have applications in other therapeutic areas:

- Cosmetic Formulations : Due to their bioactive properties, there is potential for incorporating plakinamines into skin care products aimed at antimicrobial effects .

- Anti-inflammatory Applications : Further research could explore their anti-inflammatory properties, which may be beneficial in treating various skin conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.